

In-depth Technical Guide: The Elusive 1H-Cyclopropa[g]quinazoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Cyclopropa[G]quinazoline**

Cat. No.: **B15368651**

[Get Quote](#)

A comprehensive search for the chemical identifier, properties, and synthesis of **1H-Cyclopropa[g]quinazoline** has revealed a significant lack of publicly available information on this specific molecule. No CAS number or detailed nomenclature data could be retrieved for this particular cyclopropa-fused quinazoline isomer. The scientific literature and chemical databases reviewed did not contain experimental or theoretical data pertaining to its synthesis, physical and chemical properties, or biological activity.

While information on the exact requested compound is unavailable, this guide will explore the characteristics of closely related and foundational quinazoline structures to provide a contextual understanding for researchers, scientists, and drug development professionals. The provided data on analogous compounds may offer insights into the potential properties and reactivity of the target molecule.

Nomenclature and CAS Numbers of Related Quinazoline Compounds

For clarity and to aid in further research, the following table summarizes the nomenclature and CAS numbers for the parent quinazoline molecule and a related cyclopropa-fused isomer found during the search.

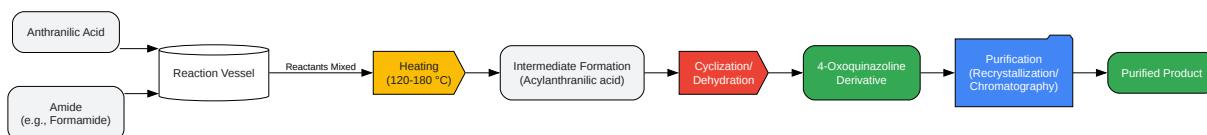
Compound Name	CAS Number	Molecular Formula
Quinazoline	253-82-7	C ₈ H ₆ N ₂
(1aS)-1a,7b-dihydro-1H-cyclopropa[f]quinazoline	Not Found	C ₉ H ₈ N ₂
4(1H)-Quinazolinone	491-36-1	C ₈ H ₆ N ₂ O

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.^{[1][2][3]} The quinazoline scaffold, consisting of a benzene ring fused to a pyrimidine ring, serves as a versatile template for the design of therapeutic agents.^[4]

Derivatives of quinazoline have been reported to exhibit a broad spectrum of pharmacological effects, including:

- Anticancer Activity: Many quinazoline derivatives have been developed as potent anticancer agents.^[5] A notable example is gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.^[4]
- Antimicrobial and Antifungal Properties: Various substituted quinazolines have demonstrated efficacy against a range of bacterial and fungal pathogens.^[1]
- Anti-inflammatory Effects: The quinazoline nucleus is a key feature in several compounds with significant anti-inflammatory properties.^[1]
- Other Biological Activities: The therapeutic potential of quinazolines extends to anticonvulsant, antihypertensive, and antimalarial activities.^[1]


Synthesis of the Quinazoline Ring System

The synthesis of the quinazoline core is well-established, with several named reactions providing routes to this important scaffold. A common and versatile method is the Niementowski

quinazoline synthesis.

General Experimental Workflow: Niementowski Quinazoline Synthesis

The following diagram illustrates a generalized workflow for the Niementowski synthesis of a 4-oxoquinazoline derivative, a common precursor for further functionalization.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Niementowski synthesis of 4-oxoquinazoline derivatives.

Potential Research Directions for **1H-Cyclopropa[g]quinazoline**

Given the absence of data, the synthesis and characterization of **1H-Cyclopropa[g]quinazoline** represent a novel area of chemical research. The introduction of a strained cyclopropane ring fused to the quinazoline core at the [g] position would be expected to significantly influence its electronic properties, three-dimensional shape, and ultimately its biological activity.

Future research in this area would logically begin with the development of a synthetic route to this specific isomer. This would likely involve multi-step organic synthesis, potentially starting from a pre-functionalized quinazoline or by constructing the heterocyclic system onto a cyclopropa-fused benzene ring. Following a successful synthesis, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential. Subsequently, the exploration of its biological activity

through in vitro screening against various targets would be a critical step in determining its potential as a new pharmacological scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-depth Technical Guide: The Elusive ¹H-Cyclopropa[g]quinazoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15368651#cas-number-and-nomenclature-of-1h-cyclopropa-g-quinazoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com